![molecular formula C22H16N2O4S2 B1605055 1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- CAS No. 68555-54-4](/img/structure/B1605055.png)
1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-
Overview
Description
1H-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- is a complex organic compound known for its unique structure and reactivity. This compound is part of the bismaleimide family, which is characterized by the presence of maleimide groups. These compounds are widely used in various scientific and industrial applications due to their ability to form stable cross-links.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- typically involves the reaction of maleic anhydride with an appropriate diamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the final product. Industrial production methods often employ catalysts to improve yield and purity, and the reaction is typically carried out in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions typically target the maleimide groups, converting them into succinimide derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- has numerous applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers.
Biology: This compound is employed in the study of protein-protein interactions, as it can form stable cross-links between cysteine residues in proteins.
Medicine: It is investigated for its potential use in drug delivery systems, where its ability to form stable conjugates with therapeutic agents is advantageous.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- involves the formation of covalent bonds with nucleophilic groups, such as thiols and amines. This reactivity is primarily due to the electrophilic nature of the maleimide groups, which readily react with nucleophiles to form stable adducts. In biological systems, this compound can cross-link proteins by reacting with cysteine residues, thereby affecting protein structure and function .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- is unique among bismaleimides due to the presence of thioether linkages, which impart additional reactivity and stability. Similar compounds include:
1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis-: This compound has a similar structure but lacks the thioether linkages, resulting in different reactivity and applications.
1H-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(oxy-3,1-propanediyl)]bis-: This compound contains ether linkages instead of thioether linkages, which affects its chemical properties and applications.
Biological Activity
1H-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- (CAS No. 68555-54-4) is a complex organic compound belonging to the bismaleimide family. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.50 g/mol. The presence of maleimide groups contributes to its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as thiols and amines .
Synthesis
The synthesis typically involves the reaction of maleic anhydride with an appropriate diamine, followed by cyclization to form the final product. Catalysts may be employed to enhance yield and purity in industrial settings.
The primary mechanism of action for 1H-Pyrrole-2,5-dione derivatives involves the formation of stable covalent bonds with nucleophilic groups in proteins. This cross-linking can significantly alter protein structure and function, particularly through interactions with cysteine residues .
Anticancer Activity
Research has indicated that derivatives of 1H-Pyrrole-2,5-dione exhibit significant anticancer properties:
- Inhibition of Cancer Cell Lines : Studies have shown that certain derivatives inhibit the growth of various cancer cell lines. For instance, some compounds demonstrated a growth inhibition (GI50) in colon cancer cell lines (HCT-116, SW-620) at concentrations around .
- Mechanism of Action : The anticancer activity is attributed to their ability to interact with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to disrupted signaling pathways critical for tumor growth .
Antioxidant Properties
Some studies have reported that these compounds possess antioxidant properties, which may contribute to their therapeutic potential by mitigating oxidative stress in cells .
Comparative Analysis
A comparison of 1H-Pyrrole-2,5-dione with similar compounds reveals unique aspects of its biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-Pyrrole-2,5-dione | Contains thioether linkages | Strong anticancer activity |
4-Amino-3-chloro-1H-pyrrole-2,5-dione | Lacks thioether linkages | Moderate anticancer activity |
Chalcone-imide derivatives | Varying substituents on aromatic rings | Antiproliferative effects on liver and breast cancer cells |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Colon Cancer : In vivo models demonstrated that specific derivatives could effectively inhibit tumor growth in chemically induced colon cancer models .
- Interaction with Lipid Membranes : Research indicated that these compounds could intercalate into lipid bilayers, affecting membrane integrity and potentially leading to enhanced drug delivery systems .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 1H-pyrrole-2,5-dione derivatives with thioether linkages?
Answer:
The synthesis of bis-maleimide derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example:
- Stepwise thioether formation : React maleic anhydride derivatives with thiophenol-containing precursors under basic conditions (e.g., K₂CO₃ in DMF) to form thioether bonds. Optimize stoichiometry to avoid side reactions like over-substitution .
- Diels-Alder reactions : Maleimide groups can act as dienophiles in [4+2] cycloadditions with conjugated dienes, enabling modular functionalization. Reaction thermochemistry (ΔrH° ≈ -100 kJ/mol in dioxane) suggests exothermicity, requiring controlled temperature to avoid polymerization .
- Crosslinking strategies : Use ethylene glycol dithiol as a spacer to link maleimide moieties, ensuring regioselectivity via inert atmosphere (N₂/Ar) to prevent oxidation of thiols .
Q. Basic: How can the crystalline structure of this compound be resolved, and which software tools are suitable?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation from THF/EtOH mixtures to obtain high-quality crystals.
- Data collection : Employ synchrotron radiation for high-resolution data if crystals are small (<0.1 mm).
- Refinement : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, apply the TwinRotMat option in SHELXL .
- Validation : Cross-verify with WinGX for symmetry checks and ORTEP plots to confirm bond angles/distances .
Q. Advanced: How do steric and electronic effects of the thioether-phenylene backbone influence reactivity in polymer crosslinking?
Answer:
The thioether groups enhance electron density at the maleimide carbonyls, increasing electrophilicity and accelerating Michael addition with amines or thiols. However, steric hindrance from the ethylene bridge and ortho-thiophenylene substituents can limit accessibility:
- Kinetic studies : Use UV-Vis spectroscopy to monitor maleimide consumption rates in reactions with cysteamine. Compare with non-thioether analogs (e.g., bismaleimidodiphenylmethane) to isolate steric effects .
- DFT calculations : Model the HOMO-LUMO gap of the maleimide moiety with and without thioether substituents to predict nucleophilic attack susceptibility .
- Thermal stability : TGA analysis shows decomposition >250°C, suggesting suitability for high-temperature polymer matrices .
Q. Advanced: How should researchers address contradictions in reported thermochemical data for maleimide-based reactions?
Answer:
Discrepancies in ΔrH° values (e.g., -100 kJ/mol vs. -85 kJ/mol for similar systems) may arise from solvent polarity, impurities, or measurement techniques. Mitigation strategies:
- Reproducibility : Standardize reaction conditions (solvent purity, inert atmosphere) and validate calorimetry methods (e.g., use a sealed C80 microcalorimeter for precise ΔrH° measurement) .
- Data normalization : Reference enthalpy values to well-characterized reactions (e.g., Diels-Alder of maleic anhydride with anthracene) to calibrate instrumentation .
- Meta-analysis : Cross-reference with NIST Chemistry WebBook entries for analogous compounds, noting solvent-specific effects .
Q. Advanced: What safety protocols are critical for handling this compound given structural analogs’ toxicity profiles?
Answer:
While direct toxicity data for this compound is limited, structurally related bismaleimides (e.g., 4-methyl-m-phenylene derivatives) show acute toxicity (LD₅₀ = 2400 mg/kg in rats) and pulmonary edema risk. Recommendations:
- Exposure control : Use fume hoods with HEPA filters and wear nitrile gloves (≥0.1 mm thickness) to prevent dermal absorption .
- Waste disposal : Hydrolyze maleimide rings with 1M NaOH (2 hrs, 60°C) before incineration to reduce ecotoxicity .
- Stability monitoring : Store under argon at -20°C; monitor for discoloration (yellowing indicates degradation) using HPLC-PDA .
Q. Basic: What spectroscopic techniques are optimal for characterizing the maleimide-thioether framework?
Answer:
- ¹H/¹³C NMR : Maleimide protons resonate at δ 6.8–7.2 ppm (coupling with adjacent carbonyls), while thioether-linked aromatic protons appear as multiplets at δ 7.3–7.6 ppm .
- FT-IR : Confirm maleimide C=O stretches at 1700–1750 cm⁻¹ and thioether C-S at 650–700 cm⁻¹ .
- MS (ESI+) : Look for [M+H]⁺ peaks at m/z 358.35 (exact mass) with isotopic patterns matching sulfur content .
Q. Advanced: How can computational modeling predict this compound’s performance in conductive polymers?
Answer:
- Bandgap analysis : Use Gaussian09 with B3LYP/6-31G(d) to calculate the HOMO-LUMO gap. Thioether groups may lower the gap (≈3.2 eV) vs. ether-linked analogs (≈3.8 eV), enhancing charge transport .
- Molecular dynamics (MD) : Simulate packing efficiency in polymer matrices with AMBER forcefields to assess crystallinity and thermal expansion coefficients .
Q. Basic: What are the compound’s solubility properties, and how do they affect reaction design?
Answer:
- High solubility : In polar aprotic solvents (DMF, DMSO) due to maleimide dipole moments.
- Low solubility : In water (<0.1 mg/mL); use surfactants (e.g., SDS) for aqueous reactions .
- Precipitation control : Add THF as a co-solvent to prevent aggregation during step-growth polymerization .
Q. Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?
Answer:
- Protection/deprotection : Temporarily protect maleimide rings with furan via Diels-Alder adducts during thioether formation, then thermally cleave (120°C, toluene) .
- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings of thiophenylene precursors to improve aryl-thioether linkage yields (>85%) .
Q. Advanced: How does the compound’s structure influence its role in biomedical applications (e.g., drug delivery)?
Answer:
- Maleimide-thiol conjugation : Exploit thiol-maleimide “click” chemistry for site-specific protein modification (e.g., antibody-drug conjugates). Optimize pH 6.5–7.5 to balance reaction rate and protein stability .
- Controlled release : Hydrolyze maleimide under physiological conditions (t₁/₂ ≈ 24 hrs at pH 7.4), enabling sustained payload delivery .
Properties
IUPAC Name |
1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c25-19-9-10-20(26)23(19)15-5-1-3-7-17(15)29-13-14-30-18-8-4-2-6-16(18)24-21(27)11-12-22(24)28/h1-12H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRULEJVIHQQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SCCSC3=CC=CC=C3N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071651 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2071651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-54-4 | |
Record name | 1,1′-[1,2-Ethanediylbis(thio-2,1-phenylene)]bis[1H-pyrrole-2,5-dione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68555-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethylenebis((2-maleimidophenyl)thio ether) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2071651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[ethylenebis(thio-2,1-phenylene)]bis-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-ETHYLENEBIS((2-MALEIMIDOPHENYL)THIO ETHER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTH5L5MVT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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